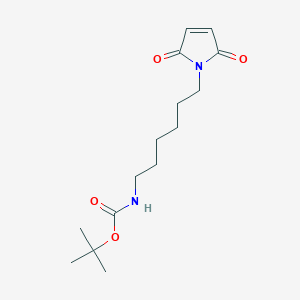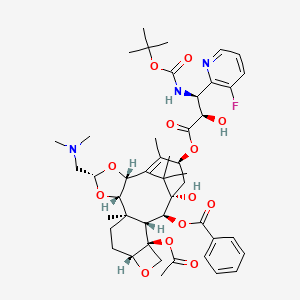
Tifenazoxide
Overview
Description
- Tifenazoxide (NN414) is a small-molecule compound that acts as a selective opener of ATP-sensitive potassium (KATP) channels.
- It is primarily known for its antidiabetic effects and its ability to modulate glucose homeostasis .
- The compound’s chemical structure is represented by the CAS number 279215-43-9.
Mechanism of Action
Target of Action
Tifenazoxide, also known as NN414, primarily targets ATP-sensitive potassium (KATP) channels . These channels play a crucial role in cellular functions such as insulin secretion and neuronal excitability .
Mode of Action
This compound acts as a potent opener of the KATP channels . It selectively interacts with the SUR1/Kir6.2 subunits of these channels, leading to their opening . This action results in the efflux of potassium ions from the cells .
Biochemical Pathways
The opening of KATP channels by this compound affects several biochemical pathways. One significant pathway is the insulin secretion pathway. This compound inhibits glucose-stimulated insulin release, thereby impacting glucose homeostasis . The exact downstream effects of this action on other biochemical pathways are still under investigation.
Pharmacokinetics
It is known to be orally active , suggesting good bioavailability
Result of Action
The primary molecular effect of this compound’s action is the hyperpolarization of cell membranes . At the cellular level, this leads to a decrease in insulin release from β-cells . This compound has been shown to have a beneficial effect on glucose homeostasis .
Biochemical Analysis
Biochemical Properties
Tifenazoxide interacts with the SUR1/Kir6.2 KATP channels, which are a type of potassium channel . By opening these channels, this compound hyperpolarizes βTC3 cell membranes and inhibits insulin release from βTC6 cells, isolated rat islets, and human islets .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to limit insulin secretion by reducing the energy supply for the maturation and transportation of insulin vesicles . It also influences cell function by impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with KATP channels . It acts as a KATP channel opener, specifically targeting the SUR1/Kir6.2 subtype found in neurons and β-pancreatic cells . This interaction leads to changes in gene expression and enzyme activation or inhibition .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce basal hyperglycemia, improve glucose tolerance, and reduce hyperinsulinemia during an oral glucose tolerance test . These effects were observed with a dosage of 1.5 mg/kg administered orally twice daily for 3 weeks in male VDF Zucker rats .
Metabolic Pathways
Given its role as a KATP channel opener and its impact on insulin secretion and glucose homeostasis, it is likely that this compound interacts with metabolic pathways related to these processes .
Subcellular Localization
Given its interaction with KATP channels, it is likely that this compound is localized to areas of the cell where these channels are present
Preparation Methods
- Tifenazoxide can be synthesized using various routes, but specific synthetic methods are not widely documented in the literature.
- Industrial production methods are proprietary and may not be publicly available.
Chemical Reactions Analysis
- Tifenazoxide undergoes reactions related to its KATP channel-opening activity.
- Common reactions include interactions with the SUR1/Kir6.2 subunits of KATP channels.
- Major products formed from these reactions are changes in channel conformation, leading to altered ion flux.
Scientific Research Applications
Diabetes Research:
Ion Channel Studies:
Glucose Homeostasis:
Comparison with Similar Compounds
- Tifenazoxide’s uniqueness lies in its selective action on KATP channels.
- Similar compounds include diazoxide (less selective) and other KATP channel modulators.
Properties
IUPAC Name |
6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S2/c1-9(2-3-9)12-8-11-5-4-6(10)16-7(5)17(14,15)13-8/h4H,2-3H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSFUHHFTIGRJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)N=C2NC3=C(SC(=C3)Cl)S(=O)(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870307 | |
| Record name | 6-Chloro-3-[(1-methylcyclopropyl)amino]-1lambda~6~-thieno[3,2-e][1,2,4]thiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279215-43-9 | |
| Record name | Tifenazoxide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0279215439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIFENAZOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y79681GLMG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)



![2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B1683083.png)








